![molecular formula C12H17N3S B2439583 [(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea CAS No. 914636-45-6](/img/structure/B2439583.png)
[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea” is a chemical compound with the molecular formula C12H17N3S . It is also known by other names such as 2-(4-Isobutylbenzylidene)hydrazinecarbothioamide and 2-[[4-(2-Methylpropyl)phenyl]methylene]hydrazinecarbothioamide .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiourea group attached to a phenyl ring, which is further substituted with a 2-methylpropyl group . The exact 3D structure or the stereochemistry is not provided in the search results.Physical And Chemical Properties Analysis
The compound has a molecular weight of 235.35 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Study
A study by Sujith et al. (2009) detailed the synthesis of a series of compounds including 4-[(4-aryl)methylidene]amino-2-(substituted-4-ylmethyl)-5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione. These compounds were synthesized via a Mannich reaction and were characterized for their anti-inflammatory, analgesic, antibacterial, and antifungal activities.
Antiviral, Antitubercular, and Anticancer Activities
The work of Çıkla (2010) focused on the synthesis of novel 1-[4-[[2-[(4-substituted phenyl)methylene]hydrazino]carbonyl]phenyl]-3-substituted thiourea derivatives. These compounds were evaluated for their antiviral, antitubercular, and anticancer activities, offering insight into the potential medicinal applications of thiourea derivatives.
Urease Inhibition for Ulcer Therapy
In 2018, Mumtaz et al. synthesized N, N´-disubstituted thiourea derivatives from ibuprofen. These compounds showed potent urease inhibitory activity, suggesting their potential as lead molecules for gastrointestinal ulcer therapy.
Antimicrobial Activities
Saljooghi et al. (2017) synthesized new thiourea and thiazolidinone derivatives, which were tested against various microbial pathogens, highlighting their potential antimicrobial applications.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for compound [(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea involves the reaction of 4-(2-methylpropyl)benzaldehyde with thiourea in the presence of a suitable catalyst.", "Starting Materials": [ "4-(2-methylpropyl)benzaldehyde", "Thiourea", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 4-(2-methylpropyl)benzaldehyde and thiourea in a suitable solvent such as ethanol or methanol.", "Step 2: Add a suitable catalyst such as p-toluenesulfonic acid or triethylamine to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours until the reaction is complete.", "Step 4: Allow the reaction mixture to cool and filter off any solid precipitate.", "Step 5: Wash the solid precipitate with a suitable solvent such as water or ethanol.", "Step 6: Dry the solid precipitate under vacuum to obtain the final product, [(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea." ] } | |
CAS-Nummer |
914636-45-6 |
Molekularformel |
C12H17N3S |
Molekulargewicht |
235.35 g/mol |
IUPAC-Name |
[[4-(2-methylpropyl)phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C12H17N3S/c1-9(2)7-10-3-5-11(6-4-10)8-14-15-12(13)16/h3-6,8-9H,7H2,1-2H3,(H3,13,15,16) |
InChI-Schlüssel |
SGHWUUOQYKMTFX-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C=NNC(=S)N |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C=NNC(=S)N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.